molecular formula C15H11N3O3 B5868802 5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5868802
M. Wt: 281.27 g/mol
InChI Key: MLNMVLXBACXGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique properties, which make it suitable for various research purposes.

Scientific Research Applications

5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been found to have potential applications in various scientific research fields. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. This compound has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in various biological processes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. This compound has been reported to exhibit antioxidant, anti-inflammatory, and antitumor effects. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its unique properties, which make it suitable for various research purposes. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One direction is to further elucidate the mechanism of action of this compound. This will help to better understand its potential applications in various scientific research fields. Another direction is to explore the potential use of this compound in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with phosphoryl chloride to obtain the final product. This method has been reported to yield high purity and good yields of the compound.

Properties

IUPAC Name

5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-5-2-3-8-13(10)15-16-14(17-21-15)11-6-4-7-12(9-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNMVLXBACXGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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